molecular formula C10H18N2O B069398 Piperidin-1-yl(pyrrolidin-2-yl)methanone CAS No. 166975-75-3

Piperidin-1-yl(pyrrolidin-2-yl)methanone

Cat. No.: B069398
CAS No.: 166975-75-3
M. Wt: 182.26 g/mol
InChI Key: VTWSMIPLWRXVEQ-UHFFFAOYSA-N
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Description

Piperidin-1-yl(pyrrolidin-2-yl)methanone: is a compound that features a piperidine ring and a pyrrolidine ring connected by a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-1-yl(pyrrolidin-2-yl)methanone typically involves the reaction of piperidine with pyrrolidine-2-carboxylic acid or its derivatives under specific conditions. One common method includes:

    Amination and Cyclization: The reaction of piperidine with pyrrolidine-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the desired methanone compound.

    Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) under hydrogen gas to facilitate the reduction and cyclization processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Piperidin-1-yl(pyrrolidin-2-yl)methanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF)

Major Products Formed

    Oxidation Products: Oxo derivatives

    Reduction Products: Alcohol derivatives

    Substitution Products: Halide or hydroxyl-substituted derivatives

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Piperidin-2-ylmethanone: Similar structure but lacks the pyrrolidine ring.

    Pyrrolidin-2-ylmethanone: Similar structure but lacks the piperidine ring.

    Piperidin-1-yl(pyrrolidin-3-yl)methanone: Similar structure with a different substitution pattern on the pyrrolidine ring.

Uniqueness

Piperidin-1-yl(pyrrolidin-2-yl)methanone is unique due to the presence of both piperidine and pyrrolidine rings, which confer distinct chemical and biological properties.

Biological Activity

Piperidin-1-yl(pyrrolidin-2-yl)methanone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a piperidine ring and a pyrrolidine moiety, which contribute to its biological activity. The synthesis of this compound often involves multi-step reactions that can yield various analogs with differing properties. For instance, modifications at the C-2 position of the pyrrolidine ring can significantly influence its antiproliferative activity against cancer cell lines .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives:

  • Inhibition of Cell Proliferation : Research indicates that certain derivatives exhibit significant inhibition of proliferation in breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cell lines. For example, compounds derived from piperidinone demonstrated IC50 values ranging from 6 to 63 μM, suggesting effective cytotoxicity .
  • Mechanisms of Action : The mechanisms underlying these effects include the inhibition of matrix metalloproteinase (MMP) activity, which is crucial for cancer cell invasion and metastasis. Specifically, piperidinone derivatives have been shown to impair MDA-MB-231 cell invasion and adhesion in a concentration-dependent manner .

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties:

  • Antibacterial and Antifungal Effects : Studies have reported significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL for some derivatives . These findings suggest that halogen substituents on the pyrrolidine ring enhance the bioactivity of the compounds.

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its structural features. Key findings from SAR studies include:

ModificationImpact on ActivityIC50 Value
Unaltered pyrrolidine ringEssential for activityVaries by derivative
Expansion to six-membered ringIncreased potency on PfPK6IC50 = 181 nM
Substitution with polar groupsDiminished activityIC50 = 768 nM

These results indicate that specific modifications can either enhance or reduce the efficacy of the compound against various biological targets .

Case Study 1: Anticancer Efficacy

In a study evaluating the effects of piperidinone derivatives on breast cancer cells, compound 1f was found to significantly inhibit cell proliferation through an apoptotic mechanism. This was evidenced by Annexin V staining, indicating that the compound induced programmed cell death in a concentration-dependent manner .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antibacterial properties of piperidine derivatives revealed that certain compounds effectively inhibited bacterial growth. The study highlighted that structural modifications could lead to substantial differences in bioactivity, emphasizing the importance of chemical structure in drug design .

Properties

IUPAC Name

piperidin-1-yl(pyrrolidin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(9-5-4-6-11-9)12-7-2-1-3-8-12/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWSMIPLWRXVEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using analogous procedures to those described in Note [33] immediately above, 1-tert-butoxycarbonyl)-L-proline was reacted with piperidine to give (2S)-1-tert-butoxycarbonyl)-2-piperidinocarbonylpyrrolidine which was deprotected and reacted with 2-bromoethanol. There was thus obtained the required starting material; NMR Spectrum: (CDCl3) 1.5–1.9 (m, 10H), 1.9–2.0 (m, 1H), 2.1–2.2 (m, 1H), 2.4–2.5 (m, 1H), 2.55–2.65 (m, 1H), 2.8–2.9 (m, 1H), 3.3–3.7 (m, 6H), 4.3 (br s, 1H); Mass Spectrum: M+H+ 227.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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